7-Nitroquinoline-6-carbaldehyde
Description
7-Nitroquinoline-6-carbaldehyde is a quinoline derivative featuring a nitro group (-NO₂) at position 7 and a carbaldehyde (-CHO) group at position 6. The nitro and carbaldehyde groups confer electron-withdrawing properties, making the compound reactive in nucleophilic additions or condensations. Its synthesis likely involves formylation at position 6 after introducing the nitro group, though specific protocols require further investigation.
Properties
Molecular Formula |
C10H6N2O3 |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
7-nitroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H6N2O3/c13-6-8-4-7-2-1-3-11-9(7)5-10(8)12(14)15/h1-6H |
InChI Key |
HSZTVYCMBSQRPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Structural and Physicochemical Properties
*Hypothetical data inferred from analogs.
†Calculated based on molecular formula.
Electronic and Steric Effects
- Nitro vs. Carbaldehyde: The nitro group (stronger electron-withdrawing) in this compound increases electrophilicity at C6 compared to 7-fluoroquinoline-6-carbaldehyde.
- Chloro vs. Nitro: Chlorine in 6-chloro-7-nitroquinoline provides a leaving group for substitutions, whereas nitro groups enhance aromatic stabilization .
- Quinoline vs. Quinoxaline: Quinoxalines (two adjacent nitrogen atoms) exhibit higher polarity and hydrogen-bonding capacity than quinolines, affecting solubility and biological activity .
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